![molecular formula C10H13BrN2O4 B555781 (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide CAS No. 10144-66-8](/img/structure/B555781.png)
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide
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Overview
Description
“(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide” is a compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.12 g/mol . It is an amino acid derivative .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .
Scientific Research Applications
Photosensitive Protecting Groups
"(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide" can be considered under the broader category of compounds with photosensitive protecting groups. These groups are pivotal in synthetic chemistry, offering a reversible way to protect functional groups during chemical synthesis. The application of photosensitive protecting groups like 2-nitrobenzyl derivatives showcases their potential in facilitating complex synthetic pathways by allowing selective deprotection through photolysis. This method is particularly advantageous for synthesizing sensitive molecules that might degrade under conventional conditions (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in the synthesis of peptides . Therefore, its primary targets would be the amino acids or peptides that it is reacting with during the synthesis process.
Mode of Action
The compound reacts with glycine to form an ethoxyacetylene and can be used to synthesize alanine-containing peptides . The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of glycine attacks the carbonyl carbon of ethoxyacetylene .
Result of Action
The primary result of this compound’s action is the synthesis of alanine-containing peptides . These peptides could have a variety of molecular and cellular effects depending on their specific structures and functions.
properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXOAGURTONY-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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